1,2-Bis(bromomethyl)naphthalene
Overview
Description
1,2-Bis(bromomethyl)naphthalene is a useful research compound. Its molecular formula is C12H10Br2 and its molecular weight is 314.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Studies
Synthesis of Unusual Amino Acid Derivatives
1,2-Bis(bromomethyl)naphthalene has been used in the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions, demonstrating its utility in creating structurally unique and complex molecules (Kotha & Brahmachary, 2000).
Crystal Packing and Interactions
Studies on compounds like 2,3-bis(dibromomethyl)naphthalene reveal insights into the packing patterns in crystals, highlighting the role of bromine...bromine contacts and C-H...Br hydrogen bonds in molecular arrangement, which is crucial for understanding and designing new materials (Kuś, Jones, Kusz, & Książek, 2023).
Surface Chemistry and Polymerization
The compound's role in on-surface dehalogenative homocoupling has been explored, offering a pathway to form hydrocarbon dimers or conjugated polymers, significant in the field of material science and nanotechnology (Tang et al., 2022).
Biological Applications and Material Science
DNA Crosslinking and Mutagenicity Studies
The unique behavior of bis-halomethylated naphthalenes like 2,6-bis(bromomethyl)naphthalene, showing high crosslinking activity on DNA, provides crucial insights into their potential therapeutic applications and mutagenic properties (Higashi, Uemura, Inami, & Mochizuki, 2009).
Synthesis of Heterocyclic and Proton Sponge Molecules
The reactivity of this compound with different amines and its application in the synthesis of heterocyclic molecules and double proton sponges, which have implications in pharmaceutical and material chemistry, are notable (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).
Development of Organic Light-Emitting Diodes (OLEDs)
The synthesis and characterization of poly(1,5-naphthylene vinylene) and its copolymers have been conducted, with potential applications in the field of OLEDs and advanced display technologies (Bai, Wu, & Shi, 2006).
Safety and Hazards
1,2-Bis(bromomethyl)naphthalene is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
Mechanism of Action
Target of Action
1,2-Bis(bromomethyl)naphthalene is a complex organic compound with a molecular formula of C12H10Br2
Mode of Action
Brominated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with nucleophilic sites in biological molecules . This can lead to changes in the structure and function of these molecules.
Biochemical Pathways
Brominated compounds can potentially disrupt various biochemical pathways due to their reactivity and ability to form covalent bonds with biological molecules .
Pharmacokinetics
Brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .
Result of Action
Brominated compounds can potentially cause cellular damage due to their reactivity and ability to form covalent bonds with biological molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound .
Properties
IUPAC Name |
1,2-bis(bromomethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONHMGXRXCPGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392171 | |
Record name | 1,2-bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59882-98-3 | |
Record name | 1,2-bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(BROMOMETHYL)NAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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